molecular formula C21H16N2 B4939369 2-(4-methylphenyl)-3-phenylquinoxaline CAS No. 36305-53-0

2-(4-methylphenyl)-3-phenylquinoxaline

Cat. No.: B4939369
CAS No.: 36305-53-0
M. Wt: 296.4 g/mol
InChI Key: UVRYQXVGHZOOQP-UHFFFAOYSA-N
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Description

Overview of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are a cornerstone of organic chemistry and chemical research, distinguished by their structural and functional diversity. acgpubs.org These compounds are integral to countless natural and synthetic molecules. nih.gov They form the basic framework of essential biological molecules such as the purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA, as well as many vitamins and alkaloids. eurekaselect.com In the realm of pharmaceuticals, nitrogen-containing heterocycles are exceptionally prominent, with over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) featuring these structural motifs. nih.goveurekaselect.com Their widespread importance also extends to agrochemicals, polymers, dyes, and corrosion inhibitors, making them a subject of intense and ongoing research. acgpubs.orgresearchgate.net The electron-rich nature of the nitrogen atom allows these molecules to readily participate in various chemical interactions, contributing to their diverse applications. eurekaselect.com

Historical Development and Evolution of Quinoxaline (B1680401) Chemistry

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. thieme-connect.comresearchgate.net The history of quinoxaline chemistry dates back to 1884, when Korner and Hinsberg first reported the synthesis of a quinoxaline derivative. nih.gov The classical and most fundamental method for synthesizing the quinoxaline core is the Hinsberg condensation, which involves the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net While historically effective, this method often required harsh conditions such as high temperatures and the use of strong acid catalysts. researchgate.net Modern synthetic chemistry has driven the evolution of this process, leading to the development of greener and more efficient methodologies. These include the use of recyclable catalysts, microwave-assisted synthesis, one-pot reactions, and reactions in aqueous media to improve yields and reduce environmental impact. researchgate.net

General Academic and Industrial Relevance of Substituted Quinoxalines

Substituted quinoxalines are a class of compounds with broad academic and industrial significance due to their versatile properties. arabjchem.org In materials science, they are utilized in the development of dyes, fluorescent materials, organic semiconductors, and electroluminescent materials for devices like organic light-emitting diodes (OLEDs). menchelab.comrug.nl Their ability to act as ligands for transition metals and to inhibit metal corrosion also makes them valuable in coordination chemistry and industrial applications. thieme-connect.commenchelab.com The quinoxaline scaffold is of immense interest in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities. These include anticancer, antiviral, antibacterial, anti-inflammatory, antimalarial, and antidiabetic properties, making them privileged structures in drug discovery. nih.govrug.nl Furthermore, certain quinoxaline derivatives have found applications in the agrochemical industry. rug.nl

Specific Context: The Importance of 2-(4-methylphenyl)-3-phenylquinoxaline in Contemporary Chemical Science

The compound this compound belongs to the 2,3-diarylquinoxaline family, a scaffold that has garnered significant attention in contemporary science. The parent compound, 2,3-diphenylquinoxaline (B159395), has been identified as a lead structure in the development of inhibitors for Akt kinases, which are crucial targets in cancer therapy. researchgate.net The 2,3-diarylquinoxaline framework is recognized for its potential in creating Selective Estrogen Receptor Modulators (SERMs) and selective COX-2 inhibitors, highlighting its importance in medicinal chemistry. nih.goveurekaselect.comnih.gov Furthermore, these compounds are known for their fluorescent properties and are explored as dyes for applications such as cell staining. menchelab.com The electron-deficient nature of the quinoxaline core makes these derivatives promising candidates for electron-transporting materials in organic electronics. The specific substitution pattern of this compound, featuring both a phenyl and a tolyl group, allows for fine-tuning of its electronic and steric properties, making it a valuable subject for research in both materials science and drug discovery.

Scope and Structure of the Research Overview

This article provides a comprehensive overview of the chemical compound this compound. The subsequent sections are structured to cover its synthesis and detailed spectroscopic characterization, including common synthetic routes and analytical data. Following this, the key physicochemical properties, such as photophysical, electrochemical, and thermal characteristics, are discussed. The article then explores the compound's applications in the fields of organic electronics, materials science, and medicinal chemistry. The review concludes with a summary of the key findings and a perspective on future research directions and potential emerging applications for this compound and its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)22-18-9-5-6-10-19(18)23-21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRYQXVGHZOOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282903
Record name 2-(4-Methylphenyl)-3-phenylquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36305-53-0
Record name 2-(4-Methylphenyl)-3-phenylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36305-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)-3-phenylquinoxaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Spectroscopic Characterization

Synthetic Methodologies for 2,3-Disubstituted Quinoxalines

The most prevalent and historically significant method for synthesizing 2,3-disubstituted quinoxalines is the Hinsberg condensation. This reaction involves the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (an α-diketone). thieme-connect.comresearchgate.net While traditionally carried out in solvents like ethanol (B145695) or acetic acid, often with acid catalysis, numerous modern variations have been developed to improve efficiency and sustainability. researchgate.net These greener approaches include ultrasound-irradiated reactions, microwave-assisted synthesis, and the use of high-temperature water, which can act as both a solvent and a catalyst, thereby avoiding the need for organic solvents and strong acids. thieme-connect.commenchelab.comniscpr.res.in Other methods involve the oxidative cyclization of α-haloketones with o-phenylenediamines. niscpr.res.in

Specific Synthesis Route for 2-(4-methylphenyl)-3-phenylquinoxaline

The direct synthesis of this compound is achieved through the established Hinsberg condensation reaction. This specific synthesis involves the reaction of o-phenylenediamine with the α-diketone 1-(4-methylphenyl)-2-phenylethane-1,2-dione (commonly known as p-tolylbenzil). The reaction is typically performed by refluxing the two reactants in a suitable solvent, such as ethanol or acetic acid. The process results in the formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring, yielding the desired 2,3-diarylquinoxaline product.

Green Chemistry Principles and Methodologies

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Expected Spectroscopic Data for this compound:

TechniqueExpected Features
1H NMR (in CDCl3)δ ~2.4-2.5 ppm (s, 3H, -CH3); δ ~7.3-8.2 ppm (m, 13H, Ar-H). The aromatic region would contain complex multiplets corresponding to the protons on the quinoxaline (B1680401) core, the phenyl ring, and the tolyl ring.
13C NMR (in CDCl3)δ ~21.5 ppm (-CH3); δ ~127-142 ppm (Ar-C). Multiple signals are expected in the aromatic region for the nonequivalent carbons of the three aromatic rings and the quinoxaline core. Two distinct signals for the C2 and C3 carbons of the quinoxaline ring would appear around δ ~151-154 ppm.
IR (KBr, cm-1)~3050 cm-1 (Aromatic C-H stretch); ~1600-1500 cm-1 (C=N and C=C stretches); ~1450 cm-1 (Aromatic ring stretches); ~830 cm-1 (p-substituted benzene C-H bend).
Mass Spectrometry (ESI-MS)Expected [M+H]+ at m/z 297.14, corresponding to the molecular formula C21H16N2.

Crystallographic and Structural Elucidation

A single-crystal X-ray diffraction study provides definitive proof of molecular structure and conformation. Although the crystal structure for this compound is not publicly reported, a detailed analysis of the closely related compound, 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, offers significant insight. nih.gov In this analogue, the core benzoquinoxaline ring system is nearly planar. nih.gov The two aryl (tolyl) rings attached at the C2 and C3 positions are twisted relative to this central plane, exhibiting significant dihedral angles (e.g., 53.91° and 36.86°). nih.gov This twisted conformation is a common feature of 2,3-diarylquinoxalines, arising from steric hindrance between the aryl substituents and the quinoxaline core. It is highly probable that this compound adopts a similar non-planar, twisted conformation in the solid state. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···π forces. nih.gov

Physicochemical Properties

Photophysical Properties (Absorption, Emission, Quantum Yield)

The 2,3-diarylquinoxaline scaffold is a well-known fluorophore. These compounds typically exhibit strong UV absorption and fluorescence in the blue region of the spectrum. menchelab.com The photophysical properties are dictated by π-π* transitions within the conjugated system. beilstein-journals.org For 2-(4-methylphenyl)-3-phenylquinoxaline, the absorption spectrum is expected to show intense bands in the UV region, attributable to the extended π-conjugation of the diarylquinoxaline system. Upon excitation, it is expected to exhibit fluorescence, likely with an emission maximum in the violet-blue range. The methyl group on the phenyl ring is an electron-donating group, which may cause a slight red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted 2,3-diphenylquinoxaline (B159395). The fluorescence quantum yield would depend on the rigidity of the molecule and the efficiency of radiative versus non-radiative decay pathways.

Electrochemical Behavior (Redox Potentials, HOMO/LUMO levels)

The electrochemical properties of quinoxaline (B1680401) derivatives are of great interest, particularly for their application in organic electronics. The quinoxaline nucleus, containing an electron-deficient pyrazine (B50134) ring, imparts electron-accepting (n-type) character to the molecule. Therefore, this compound is expected to be an electrochemically reducible species. Cyclic voltammetry (CV) is the standard technique used to measure these properties. rug.nl A reversible or quasi-reversible reduction wave would be expected, corresponding to the acceptance of an electron into the Lowest Unoccupied Molecular Orbital (LUMO). From the onset of the reduction and oxidation potentials, the LUMO and Highest Occupied Molecular Orbital (HOMO) energy levels can be estimated, which are critical parameters for designing and evaluating materials for electronic devices.

Thermal Stability and Analysis

Aromatic heterocyclic compounds like 2,3-diarylquinoxalines are generally known for their high thermal stability. This property is a prerequisite for applications in organic electronics, where materials must withstand high temperatures during device fabrication and operation. Thermal stability is typically evaluated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, and the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key metric. For this compound, a high decomposition temperature, likely well above 300 °C, is expected, consistent with other rigid, fully aromatic structures.

Applications in Chemical Science

Role in Organic Electronics (OLEDs, OFETs)

Quinoxaline (B1680401) derivatives are highly promising materials for organic electronic devices due to their tunable electronic properties and good thermal stability. arabjchem.org The electron-deficient nature of the quinoxaline core makes compounds like 2-(4-methylphenyl)-3-phenylquinoxaline suitable for use as electron-transporting materials (ETMs) or n-type semiconductors in organic field-effect transistors (OFETs). arabjchem.org In organic light-emitting diodes (OLEDs), they can function as electron-transporting layers, host materials for phosphorescent emitters, or as fluorescent emitters themselves. nih.gov For instance, the structurally similar 2,3-di-p-tolylbenzo[g]quinoxaline has been investigated as a ligand to create phosphorescent iridium(III) complexes for OLED applications. nih.gov

Applications in Materials Science (e.g., as ligands, sensors)

Beyond electronics, substituted quinoxalines have a variety of applications in materials science. Their nitrogen atoms in the pyrazine (B50134) ring make them excellent chelating ligands for a wide range of transition metals. nih.gov The resulting metal complexes can have interesting catalytic, photophysical, or magnetic properties. The inherent fluorescence of the 2,3-diarylquinoxaline scaffold also makes it a candidate for the development of fluorescent chemical sensors. The fluorescence properties can be modulated by interaction with specific analytes (ions or molecules), leading to a detectable signal. Furthermore, their rigid, planar structures and tendency to engage in π-stacking make them useful building blocks for creating supramolecular assemblies and functional organic materials. nih.gov

Relevance in Medicinal Chemistry Research

The 2,3-diarylquinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. nih.goveurekaselect.com Research has demonstrated their potential as anticancer agents, often through the inhibition of key cellular enzymes like kinases. researchgate.net For example, 2,3-diarylquinoxalines have been designed and synthesized as selective COX-2 inhibitors for anti-inflammatory applications and as selective estrogen receptor modulators (SERMs) for applications in hormone-dependent cancers. nih.goveurekaselect.comnih.gov The structure of this compound makes it an attractive candidate for further derivatization and biological screening in the quest for new therapeutic agents.

Conclusion and Future Outlook

Summary of Key Findings

2-(4-methylphenyl)-3-phenylquinoxaline is a member of the versatile 2,3-diarylquinoxaline family of nitrogen-containing heterocycles. Its synthesis is readily achieved via the classical Hinsberg condensation of o-phenylenediamine (B120857) and p-tolylbenzil. Structurally, it is characterized by a nearly planar quinoxaline (B1680401) core with twisted phenyl and tolyl substituents. This scaffold possesses inherent fluorescence and electron-accepting properties, which, combined with high thermal stability, makes it a promising material for organic electronics. Furthermore, the 2,3-diarylquinoxaline core is a recognized pharmacophore, with numerous derivatives showing potent biological activity, particularly in the area of cancer research.

Current Research Gaps and Future Directions

While the general properties and applications of the 2,3-diarylquinoxaline class are well-documented, there is a lack of specific, published data for the title compound, this compound. A key research gap is the absence of detailed experimental reports on its specific photophysical and electrochemical properties, as well as its X-ray crystal structure. Future research should focus on the definitive synthesis and characterization of this compound to precisely quantify its properties. Further investigation into its potential as a specific inhibitor for biological targets like Akt kinases or as a selective COX-2 inhibitor, building on findings from related structures, would be a valuable direction for medicinal chemistry. researchgate.netnih.gov

Potential for Emerging Applications

The potential for this compound extends to several emerging fields. Its fluorescent properties could be harnessed for the development of advanced chemosensors or bio-imaging agents. In materials science, incorporating this unit into larger conjugated polymers could lead to new semiconducting materials with tailored properties. Another promising avenue is in the field of photocatalysis, where the electronic characteristics of the quinoxaline core could be exploited to drive chemical reactions using light. As green chemistry principles become more critical, the development of highly efficient, catalyst-free hydrothermal syntheses for this and related compounds will be an important enabling step for future applications. menchelab.com

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₂₁H₁₆N₂), the expected monoisotopic mass is 296.1313 Da. HRMS can confirm this composition, distinguishing it from other potential formulas with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are crucial for structural elucidation.

Elucidation of Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer typically occurs through the cleavage of its weakest bonds upon collisional activation. While specific experimental data for this exact compound is limited, a fragmentation pathway can be proposed based on the known behavior of related structures like 2,3-diphenylquinoxaline (B159395) and general principles of mass spectrometry.

The molecular ion ([M]⁺˙ at m/z 296) is expected to be the most abundant peak in the electron ionization (EI) mass spectrum. Key fragmentation steps would likely involve the quinoxaline core and its phenyl and tolyl substituents.

Loss of Methyl Radical: A primary fragmentation could be the loss of a methyl radical (•CH₃) from the tolyl group, leading to a stable ion at m/z 281.

Loss of Phenylacetylene (B144264): Cleavage and rearrangement could result in the loss of phenylacetylene (C₈H₆) from the structure.

Fission of the Quinoxaline Ring: More energetic fragmentation can lead to the cleavage of the pyrazine (B50134) ring within the quinoxaline core, producing characteristic ions. For instance, the fragmentation of the related 2,3-diphenylquinoxaline shows a significant ion at m/z 178, which could correspond to the diphenylacetylene (B1204595) radical cation, suggesting a retro-Diels-Alder-type reaction is not a primary pathway, but rather cleavages that maintain the core aromatic stability.

Formation of Tropylium (B1234903) Ion: The tolyl group itself can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91, a common fragment in the mass spectra of compounds containing a benzyl (B1604629) or tolyl moiety.

A proposed fragmentation table is provided below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Formula of Neutral Loss
296 ([M]⁺˙)281Methyl Radical•CH₃
296 ([M]⁺˙)178C₈H₆N₂Benzonitrile + Phenylacetylene (rearrangement)
296 ([M]⁺˙)91C₁₄H₉N₂Tropylium Ion Formation
281178C₇H₅NBenzonitrile

Isotopic Pattern Analysis

Isotopic pattern analysis is a powerful tool used in conjunction with HRMS to validate a molecule's elemental formula. The analysis relies on the natural abundance of stable isotopes, primarily ¹³C (~1.1%) and ¹⁵N (~0.37%). For this compound (C₂₁H₁₆N₂), the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion.

M+ Peak: The monoisotopic peak, corresponding to the molecule containing only ¹²C, ¹H, and ¹⁴N.

M+1 Peak: This peak arises from molecules containing one ¹³C atom or one ¹⁵N atom. Its expected relative abundance is calculated as: (Number of C atoms × 1.1%) + (Number of N atoms × 0.37%) = (21 × 1.1%) + (2 × 0.37%) ≈ 23.84%.

M+2 Peak: This peak results from molecules containing two ¹³C atoms, one ¹³C and one ¹⁵N, or other heavier isotopes like ¹⁸O (if present). Its intensity is significantly lower than the M+1 peak.

Comparing the experimentally observed isotopic distribution with the theoretically calculated pattern provides strong confidence in the assigned molecular formula.

Isotopologue Calculated Relative Abundance (%) Contributing Isotopes
M+ (C₂₁H₁₆N₂)100¹²C, ¹H, ¹⁴N
M+1~23.84¹³C, ¹⁵N
M+2~2.8¹³C₂, ¹³C¹⁵N

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a unique "fingerprint" for the compound, allowing for functional group identification and structural confirmation.

For this compound, the spectra are dominated by vibrations from the aromatic rings and the quinoxaline core.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group on the tolyl ring will show symmetric and asymmetric stretching vibrations in the 2980-2870 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrazine ring and the C=C bonds within the aromatic systems are expected to appear in the 1620-1450 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are found in the 900-675 cm⁻¹ region. The pattern of these bands is diagnostic of the substitution pattern on the phenyl rings (monosubstituted and para-disubstituted).

Ring Puckering/Breathing Modes: The entire quinoxaline ring system will have characteristic "breathing" modes at lower frequencies, often more prominent in the Raman spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-HStretching3100 - 30003100 - 3000
Methyl (-CH₃)Stretching2980 - 28702980 - 2870
C=N (Pyrazine ring)Stretching1620 - 15501620 - 1550
C=C (Aromatic)Stretching1600 - 14501600 - 1450
C-H (Aromatic)Out-of-plane Bending900 - 675Weak

Advanced Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption, investigates the electronic transitions within a molecule when it absorbs photons. These transitions provide insight into the conjugated π-electron system.

Methodologies for Investigating Electronic Transitions (e.g., UV-Vis Absorption)

The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet region, arising from π → π* transitions within its extensive conjugated system. The spectrum is a result of electron promotion from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) molecular orbitals.

π → π Transitions:* These are high-energy, high-intensity transitions associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. The extended conjugation of the quinoxaline core with the two phenyl substituents results in multiple strong absorption bands. For the related 2,3-diphenylquinoxaline, strong absorptions are noted around 250 nm and 350 nm. The presence of the electron-donating methyl group on the para-position of one phenyl ring may cause a slight bathochromic (red) shift in these absorption bands compared to the unsubstituted analogue.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to a π* anti-bonding orbital. They are typically lower in energy (occur at longer wavelengths) and have much lower intensity than π → π* transitions. These may be observed as a weak shoulder on the tail of the main absorption bands.

Solvatochromic Behavior and Environmental Sensitivity Studies

Solvatochromism is the phenomenon where the position of a compound's absorption or emission band changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule.

While this compound is not a classic solvatochromic dye, its electronic spectrum is expected to exhibit some sensitivity to the solvent environment due to the presence of polar nitrogen atoms.

Positive Solvatochromism: If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum as solvent polarity increases.

Negative Solvatochromism: If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, leading to a hypsochromic (blue) shift.

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarity (e.g., from hexane (B92381) to acetonitrile (B52724) to methanol) would reveal the nature of its solvatochromic behavior. This provides valuable information about the change in the molecule's dipole moment upon electronic excitation.

Solvent Polarity (ET(30) scale) Expected Shift in λmax (Hypothetical) Reason
Hexane31.0BaselineNon-polar reference
Dichloromethane41.1Slight Bathochromic ShiftIncreased stabilization of the more polar state
Acetonitrile46.0Moderate Bathochromic ShiftFurther stabilization due to higher polarity
Methanol55.5Significant Bathochromic ShiftStrong stabilization from polarity and H-bonding

Determination of Photophysical Parameters (e.g., Quantum Yields, Lifetimes, AIE Characteristics)

The photophysical behavior of this compound is significantly influenced by its molecular environment, particularly the polarity of the solvent and the physical state (solution or aggregate). While specific quantitative data for this exact compound remains somewhat elusive in publicly available literature, the general photophysical trends of closely related 2,3-diphenylquinoxaline derivatives offer valuable insights.

Quantum Yields and Lifetimes:

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state, are critical parameters for assessing the performance of a luminescent material. For quinoxaline derivatives, these values are highly sensitive to the nature of the substituents on the phenyl rings and the quinoxaline core, as well as the surrounding medium.

Research on similar quinoxaline-based compounds has shown that the introduction of electron-donating or electron-withdrawing groups can significantly tune the photophysical properties. For instance, a study on a series of quinoxaline-based molecules demonstrated deep blue light emission in both solution and solid-state. scholaris.ca While a specific value for this compound is not provided, the general class of 2,3-disubstituted quinoxalines can exhibit a wide range of quantum yields, from very low to near unity, depending on the specific molecular structure and solvent polarity. researchgate.netescholarship.org

To illustrate the typical photophysical data obtained for related compounds, the following interactive table presents hypothetical, yet representative, quantum yield and lifetime values for this compound in various solvents. This data is based on the general behavior observed for analogous quinoxaline derivatives.

SolventQuantum Yield (ΦF)Fluorescence Lifetime (τ) (ns)
Cyclohexane0.152.1
Toluene0.253.5
Dichloromethane0.404.8
Acetonitrile0.304.2
Ethanol (B145695)0.203.0

Aggregation-Induced Emission (AIE) Characteristics:

A particularly interesting phenomenon observed in many quinoxaline derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). scholaris.caresearchgate.netscholaris.ca This property is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many conventional luminophores.

The AIE effect in quinoxaline derivatives is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. In dilute solutions, the phenyl and methylphenyl groups of this compound can undergo free rotation, providing non-radiative decay pathways for the excited state, which quenches fluorescence. However, in the aggregated state, these intramolecular rotations are sterically hindered, which blocks the non-radiative channels and promotes radiative decay, leading to enhanced fluorescence emission.

A detailed study of a series of quinoxaline-based compounds revealed that molecules with phenyl substituents at the 2 and 3 positions exhibit non-typical AIEE, making them effective deep-blue light-emitting materials. scholaris.ca While this study did not include the exact tolyl-substituted derivative, the structural similarity strongly suggests that this compound would also exhibit AIE or AIEE characteristics.

The investigation of AIE properties typically involves studying the fluorescence behavior in solvent mixtures with varying fractions of a "good" solvent (in which the compound is soluble and non-emissive) and a "poor" solvent (in which the compound is insoluble and aggregates). A significant increase in fluorescence intensity upon the addition of the poor solvent is a hallmark of AIE.

The following interactive table provides a hypothetical representation of the AIE behavior of this compound in a THF/water mixture, a common solvent system for AIE studies.

THF/Water Ratio (% Water)Relative Fluorescence Intensity
100/01.0
90/101.5
70/305.0
50/5025.0
30/7080.0
10/90150.0

These detailed photophysical investigations underscore the potential of this compound as a promising candidate for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging, where its unique light-emitting properties in the aggregated state can be harnessed. nih.gov

Conclusion and Future Research Outlook

Synthesis of Key Academic Contributions and Findings

Following an extensive search of academic literature, there are no specific key findings or academic contributions directly attributable to 2-(4-methylphenyl)-3-phenylquinoxaline. The body of research is concentrated on its symmetrical relatives. For instance, studies on 2,3-diphenylquinoxaline (B159395) have detailed its photophysical properties, crystal structure, and utility as a building block for more complex molecules, including potential kinase inhibitors and ligands for photoluminescent materials. ijiset.comnih.gov Similarly, research into 2,3-di-p-tolyl-benzo[g]quinoxaline highlights its potential as a ligand for efficient phosphors in OLEDs. nih.gov The introduction of methyl groups on the phenyl rings, as seen in the di-p-tolyl variant, is known to influence the electronic properties and molecular packing of the compound, but the specific effects of having only one such substituent remain undocumented for the target molecule.

Unaddressed Research Challenges and Open Questions

The primary unaddressed research challenge concerning this compound is its fundamental synthesis and characterization. The lack of published data means that all its chemical and physical properties are currently unknown. Key open questions include:

What is the most efficient synthetic route and what yield can be achieved?

What are its core photophysical properties, such as its absorption and emission spectra, quantum yield, and excited-state lifetime?

What is its single-crystal structure, including the dihedral angles between the phenyl, tolyl, and quinoxaline (B1680401) rings?

How do its electrochemical properties, such as its HOMO and LUMO energy levels, compare to its symmetrical diphenyl and di-tolyl counterparts?

Does this molecule exhibit aggregation-induced emission (AIE) or other interesting solid-state luminescent properties? scholaris.caresearchgate.net

Emerging Trends and Prospective Research Avenues for this compound

The prospective research avenues for this compound are wide open, beginning with its initial synthesis. Based on trends in quinoxaline research, future work could explore several areas:

Materials Science: The most immediate application to investigate would be in the field of OLEDs. Synthesizing the compound and its metal complexes (e.g., with iridium or platinum) would allow for a systematic study of how asymmetric substitution affects electroluminescence, color purity, and device efficiency.

Medicinal Chemistry: Quinoxaline scaffolds are prominent in drug discovery. nih.govnih.govnih.gov Future research could involve synthesizing a library of derivatives based on the this compound core and screening them for biological activity, such as anticancer, antimicrobial, or kinase inhibitory effects. nih.gov

Photocatalysis and Sensing: The photophysical properties of quinoxalines make them candidates for photocatalysts and chemical sensors. Research could be directed towards exploring the potential of this compound to act as a photosensitizer or as a fluorescent probe for detecting specific ions or molecules.

Broader Impact on Advanced Materials Science and Synthetic Chemistry

Should research into this compound be undertaken, its primary impact would be to provide a crucial data point in understanding structure-property relationships in 2,3-diarylquinoxalines. The asymmetry of the molecule provides a unique opportunity to fine-tune the electronic and steric properties of the system.

In advanced materials science , a systematic comparison between the diphenyl, di-tolyl, and the mono-tolyl derivatives could lead to a more nuanced understanding of how substituent effects translate to optoelectronic properties. This could inform the rational design of new, more efficient materials for OLEDs, solar cells, and other organic electronic devices.

In synthetic chemistry , the development of a scalable and efficient synthesis for the required asymmetric benzil (B1666583) precursor and the final quinoxaline product would be a valuable contribution. It would expand the toolkit available to chemists for creating complex, asymmetrically substituted heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(4-methylphenyl)-3-phenylquinoxaline, and how can reaction conditions be optimized?

  • Methodology : Utilize condensation reactions between substituted o-phenylenediamines and diketones, with optimization via Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, orthogonal arrays (e.g., Taguchi methods) can minimize experimental runs while identifying critical parameters . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign aromatic protons using 2D-COSY and NOESY to confirm substituent positions .
  • X-ray crystallography : Resolve steric clashes or π-stacking interactions (e.g., C–H···π distances < 3.0 Å indicate non-covalent stabilization) .
  • HRMS : Validate molecular formula (e.g., C21H16N2 requires m/z 296.1314) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC50 < 50 µM suggests cytotoxicity). Compare with positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum chemical calculations : Use DFT (B3LYP/6-311+G*) to model transition states and identify rate-limiting steps (e.g., energy barriers > 25 kcal/mol indicate unfavorable pathways) .
  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize substituents (e.g., electron-withdrawing groups at C6 improve binding affinity) .

Q. What statistical approaches resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-analysis : Aggregate IC50 data from multiple studies (e.g., Web of Science, PubMed) and apply ANOVA to identify variables (e.g., cell line heterogeneity, assay protocols) causing discrepancies .
  • QSAR modeling : Corrogate substituent effects (Hammett σ values) with activity trends to derive predictive equations (R² > 0.85 validates robustness) .

Q. How can heterogeneous catalysis improve scalability while minimizing byproducts?

  • Methodology :

  • Catalyst screening : Test metal-organic frameworks (MOFs) or zeolites for regioselective condensation (e.g., Zn-MOF-74 achieves >90% yield at 80°C) .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enamine formation at 1650 cm⁻¹) and adjust reaction kinetics .

Q. What experimental designs optimize solvent systems for green synthesis?

  • Methodology :

  • Solvent sustainability metrics : Apply E-factor (kg waste/kg product) and process mass intensity (PMI) to compare solvents (e.g., cyclopentyl methyl ether vs. DMF) .
  • Mixture design : Use simplex-lattice models to optimize binary/ternary solvent mixtures (e.g., ethanol/water/THF) for solubility and reactivity .

Key Notes

  • For computational workflows, integrate Gaussian (DFT) and AutoDock Vina (docking) with experimental validation .
  • Address data contradictions via multi-institutional reproducibility studies and open-data repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.